molecular formula C17H18N2O B3908319 (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol

Cat. No.: B3908319
M. Wt: 266.34 g/mol
InChI Key: QJVOGBUHWOKTKA-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol: is an organic compound that features a benzimidazole ring substituted with an ethyl group at the 1-position and a hydroxyl group attached to a 4-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Ethylation: The benzimidazole core is then ethylated at the 1-position using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of 4-Methylphenyl Group: The final step involves the reaction of the ethylated benzimidazole with 4-methylbenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are the nitrated or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.

Biology and Medicine:

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: It can be used in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • (1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol
  • (1-ethyl-1H-benzimidazol-2-yl)(4-chlorophenyl)methanol
  • (1-ethyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol

Uniqueness:

  • Substituent Effects: The presence of the ethyl group at the 1-position and the 4-methylphenyl group at the 2-position imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
  • Versatility: The compound’s structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19-15-7-5-4-6-14(15)18-17(19)16(20)13-10-8-12(2)9-11-13/h4-11,16,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVOGBUHWOKTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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